BisPhePhos XD gold(I) chloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BisPhePhos XD gold(I) chloride involves the reaction of Cyclohexylbis(2′,6′-diisopropoxy-[1,1′-biphenyl]-3-yl)phosphane with gold chloride. The reaction is typically carried out under mild conditions to ensure the stability of the gold complex .
Industrial Production Methods
Industrial production of this compound is generally conducted in a controlled environment to maintain the purity and quality of the product. The process involves the use of high-purity reagents and solvents, and the reaction is monitored to prevent any contamination .
Chemical Reactions Analysis
Types of Reactions
BisPhePhos XD gold(I) chloride undergoes various types of reactions, including:
Oxidation: The compound can participate in oxidation reactions, often facilitated by the gold center.
Reduction: Reduction reactions involving this compound are less common but can occur under specific conditions.
Substitution: This compound is known for its role in substitution reactions, particularly in the formation of gold complexes.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Oxidizing agents: Such as hydrogen peroxide or oxygen.
Reducing agents: Such as sodium borohydride.
Substituents: Various organic ligands can be used to form different gold complexes.
Major Products
The major products formed from reactions involving this compound are typically gold complexes with varying ligands. These complexes are often used in further catalytic processes .
Scientific Research Applications
BisPhePhos XD gold(I) chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: Investigated for its potential use in biological systems, particularly in the study of enzyme mimetics.
Medicine: Explored for its potential therapeutic applications, including as an anti-cancer agent.
Industry: Utilized in various industrial processes, including the production of fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of BisPhePhos XD gold(I) chloride involves the activation of substrates through coordination to the gold center. This coordination facilitates various catalytic processes, including the formation and breaking of chemical bonds. The molecular targets and pathways involved in these processes are primarily related to the gold center’s ability to stabilize reaction intermediates and transition states .
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine gold chloride: Another gold(I) complex used in catalysis.
Tris(2,4-di-tert-butylphenyl)phosphite gold chloride: Known for its stability and catalytic activity.
Bis(diphenylphosphino)methane gold chloride: Used in similar catalytic applications.
Uniqueness
BisPhePhos XD gold(I) chloride is unique due to its specific ligand structure, which provides enhanced stability and reactivity compared to other gold(I) complexes. The presence of the biphenyl groups in the ligand structure allows for increased electron donation to the gold center, resulting in improved catalytic performance .
Properties
Molecular Formula |
C42H53AuClO4P |
---|---|
Molecular Weight |
885.3 g/mol |
IUPAC Name |
chlorogold;cyclohexyl-bis[3-[2,6-di(propan-2-yloxy)phenyl]phenyl]phosphane |
InChI |
InChI=1S/C42H53O4P.Au.ClH/c1-28(2)43-37-22-14-23-38(44-29(3)4)41(37)32-16-12-20-35(26-32)47(34-18-10-9-11-19-34)36-21-13-17-33(27-36)42-39(45-30(5)6)24-15-25-40(42)46-31(7)8;;/h12-17,20-31,34H,9-11,18-19H2,1-8H3;;1H/q;+1;/p-1 |
InChI Key |
FSMSZCNOYZSTBC-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)OC1=C(C(=CC=C1)OC(C)C)C2=CC(=CC=C2)P(C3CCCCC3)C4=CC=CC(=C4)C5=C(C=CC=C5OC(C)C)OC(C)C.Cl[Au] |
Origin of Product |
United States |
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